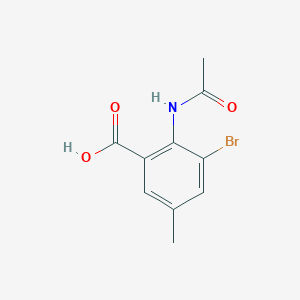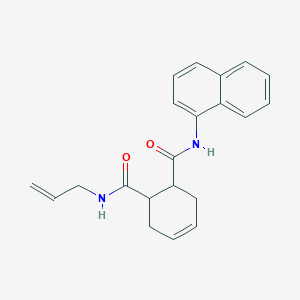![molecular formula C17H10BrClFNO3 B4940860 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid](/img/structure/B4940860.png)
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, cyano, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the core phenoxyacetic acid structureThe fluorophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorophenyl groups allows the compound to bind to these targets with high affinity, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid: Similar structure but with a different position of the fluorophenyl group.
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-chlorophenyl)ethenyl]phenoxy]acetic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO3/c18-14-5-10(6-15(19)17(14)24-9-16(22)23)4-12(8-21)11-2-1-3-13(20)7-11/h1-7H,9H2,(H,22,23)/b12-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVHWSLCGUIKX-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4940797.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)

![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B4940877.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4940888.png)
